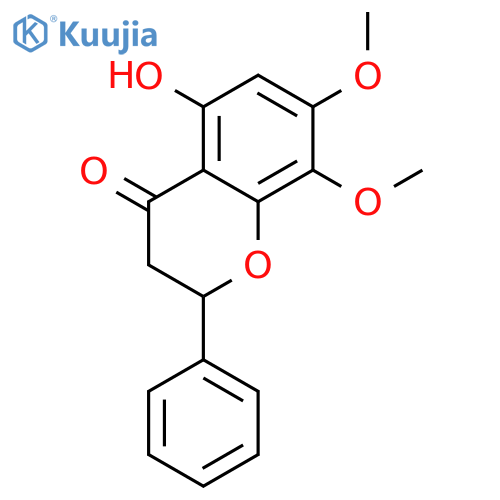Cas no 113981-49-0 ((S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one)
(S)-5-ヒドロキシ-7,8-ジメトキシ-2-フェニルクロマン-4-オンは、フラボノイド骨格を有するキラルな化合物であり、その立体特異的な構造が生理活性に重要な役割を果たします。7位と8位のメトキシ基置換により代謝安定性が向上し、5位のヒドロキシル基は分子間相互作用(水素結合等)に寄与します。この化合物は創薬研究において、抗酸化特性や酵素阻害能(例:キナーゼ阻害)のリード化合物としての潜在性が注目されています。X線結晶構造解析により立体配置が確認されており、光学純度の高い合成ルートが確立されている点が特長です。

113981-49-0 structure
商品名:(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one
(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one 化学的及び物理的性質
名前と識別子
-
- (S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one
- 5-Hydroxy-7,8-dimethoxyflavanone
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (S)-
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (S)-
- (2S)-5-Hydroxy-7,8-dimethoxyflavanone
- 7-O-Methyldihydrowogonin
- [ "7-O-Methyldihydrowogonin" ]
- (2S)-5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one
- 113981-49-0
- CS-0023115
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (2S)-
- DTXSID401313044
- AKOS022184878
- 7-O-Methylglabranin
- HY-N2676
- CHEMBL1253998
- FS-10164
-
- インチ: InChI=1S/C17H16O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-7,9,13,19H,8H2,1-2H3
- InChIKey: VPGMCCIECGDASG-UHFFFAOYSA-N
- ほほえんだ: COc1cc(c2c(c1OC)OC(CC2=O)c3ccccc3)O
計算された属性
- せいみつぶんしりょう: 300.09978
- どういたいしつりょう: 300.09977361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 393
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 65Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 524.4±50.0 °C at 760 mmHg
- フラッシュポイント: 196.0±23.6 °C
- PSA: 64.99
- じょうきあつ: 0.0±1.4 mmHg at 25°C
(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449041644-5mg |
5-Hydroxy-7,8-Dimethoxyflavanone |
113981-49-0 | 95% | 5mg |
$842.80 | 2023-09-04 | |
| A2B Chem LLC | AA13074-1mg |
5-Hydroxy-7,8-Dimethoxyflavanone |
113981-49-0 | >98% | 1mg |
$637.00 | 2024-01-04 | |
| A2B Chem LLC | AA13074-5mg |
5-Hydroxy-7,8-Dimethoxyflavanone |
113981-49-0 | 98.0% | 5mg |
$660.00 | 2024-04-20 | |
| Aaron | AR000AXQ-5mg |
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (2S)- |
113981-49-0 | 98% | 5mg |
$753.00 | 2025-02-13 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H89360-5mg |
5-Hydroxy-7,8-dimethoxyflavanone |
113981-49-0 | ,HPLC≥98% | 5mg |
¥4800.0 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1094108-5mg |
7-O-Methyldihydrowogonin |
113981-49-0 | 98% | 5mg |
¥2764.00 | 2024-08-09 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3119-1 mg |
5-Hydroxy-7,8-dimethoxyflavanone |
113981-49-0 | 1mg |
¥2435.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3119-5mg |
5-Hydroxy-7,8-dimethoxyflavanone |
113981-49-0 | 5mg |
¥ 17200 | 2023-09-08 | ||
| Ambeed | A246796-5mg |
5-Hydroxy-7,8-Dimethoxyflavanone |
113981-49-0 | 98+% | 5mg |
$664.0 | 2025-02-27 |
(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one 関連文献
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
推奨される供給者
Amadis Chemical Company Limited
(CAS:113981-49-0)(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one

清らかである:99%
はかる:5mg
価格 ($):239.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:113981-49-0)7-O-Methyldihydrowogonin

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ